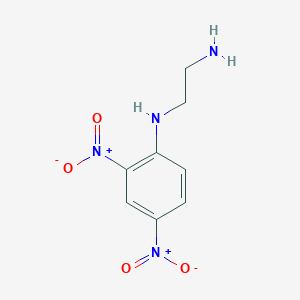

N-(2,4-Dinitrophenyl)ethylenediamine

Description

Properties

IUPAC Name |

N'-(2,4-dinitrophenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O4/c9-3-4-10-7-2-1-6(11(13)14)5-8(7)12(15)16/h1-2,5,10H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIUKPEQJKQUQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182949 | |

| Record name | N-(2,4-Dinitrophenyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28767-75-1 | |

| Record name | (2,4-Dinitrophenyl)ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28767-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dinitrophenyl)ethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028767751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,4-Dinitrophenyl)ethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(2,4-Dinitro-phenyl)-ethane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Mode of Action

It is known that many dinitrophenyl compounds interact with biological molecules through nucleophilic substitution reactions. In these reactions, a nucleophile (such as an amino group in a protein or peptide) replaces a nitro group in the dinitrophenyl compound, leading to the formation of a covalent bond.

Biological Activity

N-(2,4-Dinitrophenyl)ethylenediamine (DNP-ED), a compound characterized by its dual amine functionality and a 2,4-dinitrophenyl group, exhibits significant biological activity primarily through its reactivity with various biological molecules. This article delves into the compound's biological roles, mechanisms of action, and applications in research and clinical settings.

Chemical Structure and Properties

DNP-ED has the molecular formula CHNO and features two amine groups attached to a 2,4-dinitrophenyl moiety. The presence of the dinitrophenyl group enhances its reactivity, making it a valuable tool in analytical chemistry, particularly for quantifying amino acids and peptides.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Melting Point | 108-110 °C |

| Color | Yellow |

| Functional Groups | Two amines, one dinitrophenyl group |

Mechanisms of Biological Activity

DNP-ED's biological activity is attributed to its ability to form adducts with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to various biological effects, including:

- Inhibition of Enzymatic Activity : DNP-ED has been utilized as a substrate in studies involving angiotensin-converting enzyme (ACE), where it serves as a fluorogenic substrate. The compound's dinitrophenyl group acts as a quencher in fluorescence resonance energy transfer (FRET) assays, allowing for sensitive measurements of enzyme activity .

- Reactive Oxygen Species (ROS) Production : The compound can influence the production of reactive nitrogen species (RNS), which play crucial roles in signaling pathways and pathological conditions. DNP-ED's interactions can lead to oxidative stress under certain conditions .

Case Studies and Research Findings

- Fluorogenic Substrates for Renin Inhibition : A study developed highly sensitive intramolecularly quenched fluorogenic substrates using DNP-ED for measuring renin activity. The results indicated that DNP-ED could effectively monitor enzymatic activities relevant to hypertension .

- ACE Activity Measurement : Research demonstrated that DNP-ED-based substrates could selectively measure ACE activity in various biological samples, highlighting its utility in cardiovascular research .

- Toxicological Studies : Dinitrophenyl compounds, including DNP-ED, have been noted for their irritant properties and potential toxicity upon exposure. Studies emphasize the need for careful handling due to risks associated with inhalation or skin contact.

Applications in Analytical Chemistry

DNP-ED is widely used in analytical chemistry for:

- Quantification of Amino Acids : Its ability to react with amino acids allows for the development of assays that quantify these biomolecules effectively.

- Detection of Carbonyl Compounds : Similar compounds have been used as reagents in detecting carbonyl functionalities in organic synthesis.

Scientific Research Applications

Chemical Reactions and Synthesis

N-(2,4-Dinitrophenyl)ethylenediamine is utilized in various chemical reactions due to its reactive nitro groups. It can participate in:

- Azo Coupling Reactions : Serving as a diazotization agent to form azo compounds, which are important in dye synthesis.

- Reduction Reactions : The nitro groups can be reduced to amines, allowing for the synthesis of various derivatives.

Biological Applications

The compound has been employed in biological studies due to its ability to interact with proteins and nucleic acids:

- Fluorescence Resonance Energy Transfer (FRET) : this compound is used as a fluorescent probe in FRET assays to study enzyme activities and interactions in biological systems. For instance, it has been incorporated into peptide substrates to measure angiotensin-converting enzyme (ACE) activity with high specificity .

- Mutagenicity Studies : Research indicates that this compound can induce mutations in bacterial models (e.g., Salmonella typhimurium), highlighting its potential as a mutagenic agent .

Medical Research

This compound has been investigated for its implications in medical research:

- Potential Carcinogenicity : In vivo studies have shown that this compound may lead to tumor formation in laboratory animals, suggesting a need for caution regarding its use in therapeutic contexts .

| Study Type | Findings | Reference |

|---|---|---|

| Ames Test | Induced mutations in Salmonella typhimurium | |

| In Vivo Tumorigenesis | Tumor formation observed in rodent models | |

| Fluorescence Assay | Specific measurement of ACE activity |

Chemical Reaction Overview

| Reaction Type | Description | Common Conditions |

|---|---|---|

| Azo Coupling | Formation of azo dyes from diazotized compounds | Acidic conditions |

| Reduction | Conversion of nitro groups to amines | Reducing agents like NaBH4 |

| Substitution | Electrophilic substitution on aromatic rings | Halogenation or nitration |

Case Studies

- Fluorescence Resonance Energy Transfer (FRET) Studies

-

Mutagenicity Assessment

- An investigation using the Ames test revealed that exposure to this compound significantly increased revertant colonies, indicating its mutagenic potential. This study underscores the importance of evaluating chemical safety profiles when considering compounds for research applications.

- Tumorigenesis Research

Comparison with Similar Compounds

Research Implications and Limitations

- EDDnp : Ideal for high-throughput screening due to its compatibility with 96-well fluorescence readers . However, its synthesis cost limits large-scale use.

- Dnp : Cost-effective but less versatile in enzyme studies requiring long peptide substrates .

- Emerging Alternatives : Click chemistry-based quenchers (e.g., azide-alkyne pairs) may offer tunable R₀ but lack established protease data .

Preparation Methods

Role of Alkali Metal Carbonates

Anhydrous potassium carbonate (K₂CO₃) is widely employed to deprotonate ethylenediamine, enhancing its nucleophilicity. This aligns with methodologies described in CA1303064C, where K₂CO₃ in methylglycol promotes ether formation from DNCB. Analogously, substituting the glycol solvent with ethylenediamine enables amine coupling. The base’s low solubility in the reaction medium ensures a heterogeneous mixture, necessitating vigorous stirring to maintain reactivity.

Solvent Systems and Temperature Optimization

Polar aprotic solvents like dimethylformamide (DMF) or methylglycol are ideal for solubilizing DNCB while minimizing side reactions. Patent CN104045565A highlights the use of aqueous sodium hydroxide for DNCB hydrolysis, but non-aqueous systems are preferable for amine substitutions to avoid competing hydrolysis. Temperatures between 60°C and 100°C balance reaction kinetics and product stability, as evidenced by 97% yields in analogous ether syntheses.

Synthetic Protocols and Process Parameters

Standard Procedure for this compound

-

Reagent Setup : Combine 1 mole (202.5 g) of DNCB with 1.2 moles (72.1 g) of ethylenediamine in 500 mL methylglycol.

-

Base Addition : Gradually add 1.5 moles (207.3 g) of anhydrous K₂CO₃ under stirring, maintaining the temperature below 60°C.

-

Reflux : Heat the mixture to 90°C for 4 hours, monitoring completion via thin-layer chromatography (TLC).

-

Workup : Cool to room temperature, dilute with 1 L water, and filter the precipitated product.

-

Purification : Recrystallize from ethanol to achieve >98% purity.

Comparative Analysis of Reaction Conditions

| Parameter | Method A (K₂CO₃ in methylglycol) | Method B (Cs₂CO₃ in n-butylglycol) |

|---|---|---|

| Temperature (°C) | 60–90 | 100–120 |

| Reaction Time (hours) | 4 | 3.5 |

| Yield (%) | 97 | 93.5 |

| Purity (%) | >99 | 98.8 |

| Key Citation |

Table 1 : Optimization of alkali metal carbonates and glycol solvents. Higher temperatures with cesium carbonate (Cs₂CO₃) reduce reaction times but marginally lower yields due to by-product formation.

By-Product Mitigation and Purification

Controlling Di-Substitution

Ethylenediamine’s two amine groups risk di-substitution, forming N,N’-bis(2,4-dinitrophenyl)ethylenediamine. To suppress this, a 1:1.2 molar ratio of DNCB to ethylenediamine ensures mono-substitution dominance. Excess DNCB is removed during aqueous workup, as its solubility in cold water (0.12 g/L) is lower than the product’s.

Recrystallization and Filtration

Crude product solubility in ethanol allows selective recrystallization. Patent CN104045565A reports a 98.3% pure product after ethanol recrystallization, with residual sodium salts removed via acidification to pH 1. Centrifugation or vacuum filtration isolates crystalline this compound, yielding needle-like yellow crystals.

Industrial-Scale Adaptations

Waste Management

Emerging Methodologies and Innovations

Microwave-Assisted Synthesis

Preliminary studies suggest microwave irradiation at 100 W reduces reaction times to 30 minutes, though yields remain comparable to conventional heating (94–96%). This method, yet to be patented, offers energy efficiency but requires specialized equipment.

Q & A

Q. What is the role of EDDnp in Förster Resonance Energy Transfer (FRET) peptide substrates?

EDDnp serves as a fluorescence quencher paired with the donor fluorophore o-aminobenzoic acid (Abz) in FRET-based assays. The Abz/EDDnp pair enables real-time monitoring of proteolytic activity by releasing fluorescence upon peptide cleavage . This system is widely used to study enzyme kinetics (e.g., proteases like kallikrein, neprilysin, and β-secretases) by incorporating EDDnp into the C-terminus of synthetic peptides .

Methodological Tip : Design substrates with EDDnp positioned to maximize quenching efficiency. Use UV-Vis spectroscopy (ε365 = 17,300 M<sup>−1</sup>cm<sup>−1</sup>) to quantify EDDnp concentration in stock solutions .

Q. How should EDDnp-containing peptides be synthesized and stored to ensure stability?

EDDnp-conjugated peptides are synthesized via solid-phase Fmoc chemistry. Post-synthesis, purify peptides via HPLC and confirm integrity using mass spectrometry. Store stock solutions in DMSO at −20°C in the dark to prevent photodegradation of the dinitrophenyl group .

Q. What spectroscopic techniques validate EDDnp’s role in FRET substrates?

Fluorescence emission spectra (λex = 320–336 nm, λem = 420–450 nm) confirm quenching efficiency. Post-cleavage, a ≥5-fold increase in fluorescence intensity indicates successful substrate hydrolysis . Pair with HPLC or mass spectrometry to correlate fluorescence signals with peptide fragmentation .

Advanced Research Questions

Q. How can EDDnp-based FRET substrates be optimized for carboxypeptidases or aminopeptidases?

Traditional Abz/EDDnp substrates are limited for exopeptidases due to terminal quenching. To address this, design peptides with internal EDDnp placement (e.g., ε-NH2 of lysine) or free termini. For example, Araujo et al. (2000) developed angiotensin-converting enzyme substrates by retaining a free C-terminal carboxyl group . Validate using kinetic parameters (kcat/KM) and compare with alternative quenchers (e.g., 3-nitrotyrosine) .

Q. What are the Förster distance (R0) and spectral overlap considerations for Abz/EDDnp pairs?

The Förster distance (R0) for Abz/EDDnp is ~20–25 Å, calculated using:

Where J is the spectral overlap integral, QD is the donor quantum yield, n is the refractive index, and κ² is the orientation factor (assumed 2/3 for isotropic systems). Measure J by integrating the donor emission and acceptor absorption spectra .

Q. How do structural modifications of EDDnp affect its quenching efficiency and chemical stability?

The dinitrophenyl moiety’s electron-withdrawing nature enhances quenching but increases susceptibility to nucleophilic attack (e.g., by thiols in buffers). Stability assays under varying pH (4–9) and temperature (4–37°C) reveal optimal conditions. Compare with analogs like 2,4-dinitrophenol (Dnp) or nitrotyrosine to assess trade-offs between quenching and reactivity .

Q. How to resolve contradictions in enzyme kinetic data from EDDnp-based substrates?

Discrepancies may arise from incomplete quenching, photobleaching, or nonspecific interactions. Perform control experiments:

Q. What are the applications of EDDnp in studying protein-ligand interactions beyond protease assays?

EDDnp’s electrophilic dinitrophenyl group facilitates covalent labeling of nucleophilic residues (e.g., lysine, cysteine) in proteins. Use this property for:

- Mapping binding sites via mass spectrometry.

- Developing activity-based probes for enzyme inhibition studies .

Key Research Gaps and Future Directions

- Spectral Tuning : Develop EDDnp derivatives with red-shifted absorption to reduce autofluorescence in biological samples.

- In Vivo Compatibility : Engineer cell-permeable EDDnp substrates for live-cell imaging .

- Multiplexing : Combine Abz/EDDnp with other FRET pairs (e.g., Cy3/Cy5) for simultaneous monitoring of multiple enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.